molecular formula C5H8ClN3O2S B2919132 5-(Chloromethyl)-1-methylpyrazole-4-sulfonamide CAS No. 2551120-29-5

5-(Chloromethyl)-1-methylpyrazole-4-sulfonamide

Cat. No. B2919132
CAS RN: 2551120-29-5
M. Wt: 209.65
InChI Key: ZPVBIIIIBNWHQA-UHFFFAOYSA-N
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Description

The compound “5-(Chloromethyl)-1-methylpyrazole-4-sulfonamide” likely contains a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is substituted at the 5-position with a chloromethyl group and at the 1-position with a methyl group. Additionally, a sulfonamide group is attached at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the chloromethyl group might undergo nucleophilic substitution reactions, while the sulfonamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of a sulfonamide group might increase its polarity and solubility in water .

Scientific Research Applications

Pharmaceutical Intermediate

5-(Chloromethyl)-1-methylpyrazole-4-sulfonamide: is primarily used as a pharmaceutical intermediate. This compound serves as a building block in the synthesis of various pharmaceutical agents. Its reactive chloromethyl group allows for further functionalization, making it a versatile precursor in drug development .

Synthesis of Neonicotinoid Compounds

This chemical is instrumental in synthesizing new neonicotinoid compounds. Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine. The chloromethyl group in the compound provides a reactive site for coupling with other molecules to create neonicotinoid structures .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with certain biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its reactivity and toxicity. Proper handling and storage procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could involve exploring its potential applications, optimizing its synthesis process, and studying its reactivity and mechanism of action .

properties

IUPAC Name

5-(chloromethyl)-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3O2S/c1-9-4(2-6)5(3-8-9)12(7,10)11/h3H,2H2,1H3,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVBIIIIBNWHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)S(=O)(=O)N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-1-methylpyrazole-4-sulfonamide

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